REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH3:9])=[N:6][CH:7]=1.[Li]CCCC.[B:15](OCC)([O:19]CC)[O:16]CC>O1CCCC1>[CH2:8]([C:5]1[N:6]=[CH:7][C:2]([B:15]([OH:19])[OH:16])=[CH:3][CH:4]=1)[CH3:9]
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=NC1)CC
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Name
|
|
Quantity
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8.4 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
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4.7 g
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Type
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reactant
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Smiles
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B(OCC)(OCC)OCC
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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The resulting solution was stirred for 30 min at −78° C. in an ethanol/N2 bath
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Into a 500-mL 3-necked round-bottom flask (1 atm) purged
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Type
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TEMPERATURE
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Details
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maintained with an inert atmosphere of nitrogen
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Type
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CUSTOM
|
Details
|
to react
|
Type
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STIRRING
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Details
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with stirring, overnight at room temperature
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Duration
|
8 (± 8) h
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Type
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CUSTOM
|
Details
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The reaction was then quenched by the addition of methanol (20 mL) and water (0.5 mL)
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Type
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CONCENTRATION
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Details
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The resulting mixture was then concentrated under vacuum
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Type
|
ADDITION
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Details
|
The resulting solution was diluted with methanol (10 mL)
|
Type
|
CUSTOM
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Details
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The resulting residue (10 mL) was purified by Flash-Prep-HPLC (reversed column) with the following conditions (IntelFlash-1)
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Type
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WAIT
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Details
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B: MeCN=20/100 within 25 min
|
Duration
|
25 min
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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C(C)C1=CC=C(C=N1)B(O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |